molecular formula C₁₄H₁₀Cl₆O₄ B1141935 1-Hydroxychlorodiene Hemisuccinate CAS No. 144095-27-2

1-Hydroxychlorodiene Hemisuccinate

Cat. No.: B1141935
CAS No.: 144095-27-2
M. Wt: 454.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Hydroxychlorodiene Hemisuccinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hydroxychlorodiene Hemisuccinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Hydroxychlorodiene Hemisuccinate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various cellular processes and protein functions. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular activities .

Properties

IUPAC Name

4-[(1,7,8,9,10,10-hexachloro-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl6O4/c15-10-11(16)13(18)9-5(12(10,17)14(13,19)20)1-2-6(9)24-8(23)4-3-7(21)22/h1-2,5-6,9H,3-4H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPNDFVLBUPONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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